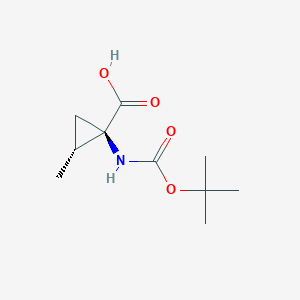
cis-1-Boc-amino-2-methylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1-Boc-amino-2-methylcyclopropane-1-carboxylic acid: is a compound that belongs to the class of cyclopropane derivatives. Cyclopropane is a three-membered ring structure that is known for its high ring strain and unique chemical properties. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amino group makes this compound particularly useful in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Boc-amino-2-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by the introduction of the Boc protecting group. One common method involves the reaction of a suitable alkene with a diazo compound in the presence of a metal catalyst to form the cyclopropane ring. The amino group is then introduced through nucleophilic substitution, and the Boc group is added using di-tert-butyl dicarbonate in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. The choice of catalysts and reagents is crucial to ensure the scalability and cost-effectiveness of the process.
Análisis De Reacciones Químicas
Types of Reactions: cis-1-Boc-amino-2-methylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
cis-1-Boc-amino-2-methylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. The unique properties of the cyclopropane ring make it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of cis-1-Boc-amino-2-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and receptors .
Comparación Con Compuestos Similares
cis-2-Aminomethylcyclopropane carboxylic acid: This compound is an agonist for the GABAA-rho receptor and has applications in neuroscience research.
cis-1-Amino-2-indanol: This compound is used in the resolution of racemic carboxylic acids and has applications in asymmetric synthesis.
Uniqueness: cis-1-Boc-amino-2-methylcyclopropane-1-carboxylic acid is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection. The cyclopropane ring adds to its uniqueness by imparting high ring strain and reactivity, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
88950-65-6 |
|---|---|
Fórmula molecular |
C10H17NO4 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
(1R,2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-6-5-10(6,7(12)13)11-8(14)15-9(2,3)4/h6H,5H2,1-4H3,(H,11,14)(H,12,13)/t6-,10-/m1/s1 |
Clave InChI |
RDFVWJDTLMKIGI-LHLIQPBNSA-N |
SMILES isomérico |
C[C@@H]1C[C@@]1(C(=O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC1CC1(C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)

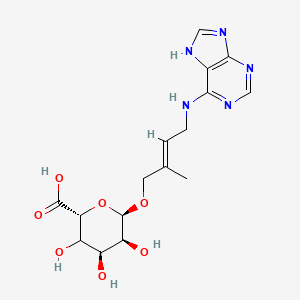
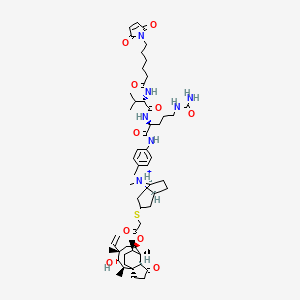
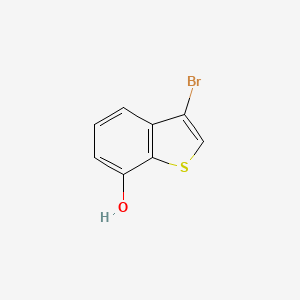
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13435940.png)

![7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13435942.png)
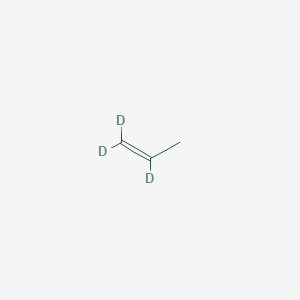

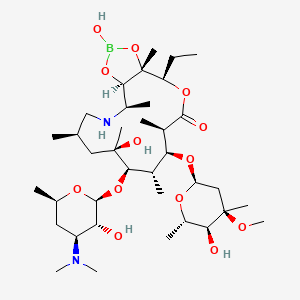
![3-[[di(propan-2-yl)amino]-[(2R,3S,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B13435948.png)
![ethyl N-[2-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate](/img/structure/B13435954.png)
